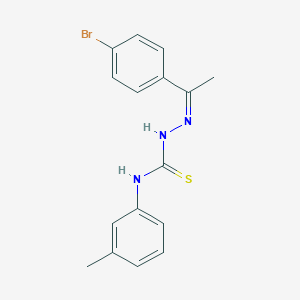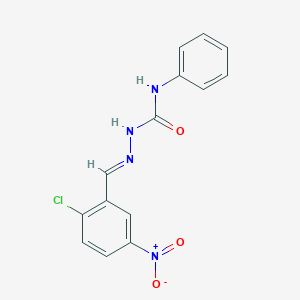
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-methylphenyl isothiocyanate with 5-nitrothiophene-2-carbaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 1-(3-methylphenyl)-3-[(E)-(5-aminothiophen-2-yl)methylideneamino]thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and thiourea groups could interact with various molecular targets, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both the nitrothiophene and thiourea moieties, which can impart distinct chemical and biological properties
Properties
CAS No. |
5280-20-6 |
|---|---|
Molecular Formula |
C13H12N4O2S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-3-2-4-10(7-9)15-13(20)16-14-8-11-5-6-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |
InChI Key |
LDIYKAIBQSIQBY-RIYZIHGNSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)

![N-[(2-bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B323925.png)

![2-{[(1-bromo-2-naphthyl)oxy]acetyl}-N-phenylhydrazinecarboxamide](/img/structure/B323927.png)
![N-[(2-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B323928.png)
![2-{5-[2-(anilinocarbonyl)hydrazino]-5-oxopentanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323930.png)
![N~1~-(4-METHYLPHENYL)-2-[(Z)-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323931.png)
![1-[1,1'-biphenyl]-4-ylethanone N-(3-methylphenyl)thiosemicarbazone](/img/structure/B323932.png)
![3-[(E)-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B323934.png)


![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B323943.png)

